molecular formula C22H21NO5S B13262302 N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine

N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine

Cat. No.: B13262302
M. Wt: 411.5 g/mol
InChI Key: KRUVZJXWRXSMFO-FQEVSTJZSA-N
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Description

N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine is a sulfonamide derivative featuring a phenylalanine backbone linked to a 4-(2-methylphenoxy)phenylsulfonyl group. Its structure combines a sulfonamide moiety, known for diverse pharmacological activities, with a phenoxy-substituted aromatic ring and an amino acid component. This compound is listed under CAS synonyms such as 2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid, with supplier data indicating its relevance in medicinal chemistry research .

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H21NO5S/c1-16-7-5-6-10-21(16)28-18-11-13-19(14-12-18)29(26,27)23-20(22(24)25)15-17-8-3-2-4-9-17/h2-14,20,23H,15H2,1H3,(H,24,25)/t20-/m0/s1

InChI Key

KRUVZJXWRXSMFO-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(2-methylphenoxy)benzenesulfonyl chloride with phenylalanine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents Key Features Pharmacological Notes
N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine 2-methylphenoxy on phenyl ring Balanced lipophilicity; potential for CNS penetration Limited activity data; structural similarity to bioactive sulfonamides
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine 2-methoxyphenoxy on phenyl ring Increased polarity due to methoxy group; improved aqueous solubility Marketed for medicinal use; suggests substituent-dependent bioactivity
((4-(tert-Butyl)phenyl)sulfonyl)phenylalanine tert-butyl on phenyl ring High lipophilicity; enhanced membrane permeability Supplier data implies applications in drug discovery; bulky group may affect target binding
N-(4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine 2-chlorophenoxy on phenyl ring Electron-withdrawing chloro group; potential stability enhancement Analog data suggests exploration in inflammatory or pain models
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide Piperazinyl-sulfonamide with acetamide backbone Demonstrated analgesic activity comparable to paracetamol Highlights sulfonamide’s role in pain modulation; substituent optimization critical

Pharmacological and Physicochemical Insights

  • Electron-Donating vs. In contrast, the 2-chlorophenoxy analog introduces electron-withdrawing effects, which may improve metabolic resistance but reduce solubility . Methoxy substituents (e.g., in ) increase polarity, favoring aqueous solubility but possibly limiting blood-brain barrier penetration compared to methyl or tert-butyl groups.
  • This trade-off underscores the importance of substituent selection in drug design. The target compound’s 2-methylphenoxy group balances moderate lipophilicity, making it a candidate for oral bioavailability studies.
  • Synthetic Pathways: Analogs like N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine and the target compound likely share synthetic routes involving condensation of sulfonyl chlorides with amino acid derivatives in pyridine/acetic anhydride, as seen in benzothiazole sulfonamide syntheses .

Research Findings and Activity Trends

  • Analgesic and Anti-inflammatory Potential: Piperazinyl-sulfonamides (e.g., ) demonstrate significant analgesic activity, suggesting that electron-rich sulfonamide substituents enhance interaction with pain-modulating targets. The target compound’s phenoxy group may mimic these effects, though direct evidence is lacking. N-phenylacetamide sulphonamides highlight the importance of the sulfonamide moiety itself, independent of the amino acid backbone, in bioactivity.
  • Medicinal Chemistry Applications: The commercial availability of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine for medicinal purposes implies that structural analogs of the target compound are being actively explored for therapeutic applications.

Biological Activity

N-([4-(2-Methylphenoxy)phenyl]sulfonyl)phenylalanine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, structure-activity relationships, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C18H19NO4S and a molecular weight of approximately 411.47 g/mol. The compound features a phenylalanine backbone with a sulfonyl group and a para-substituted 2-methylphenoxy group, which enhances its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating various biological pathways relevant to disease processes. Notable findings include:

  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. It has demonstrated significant growth inhibition in HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) cells at micromolar concentrations .

The mechanism through which this compound exerts its biological effects involves interactions with various biological macromolecules, including enzymes and receptors. Key points include:

  • Enzyme Inhibition : The compound's ability to modulate enzyme activity has been assessed through various assays, indicating potential pathways for therapeutic intervention in cancer and inflammation.
  • Cell Cycle Modulation : It has been observed to block cell cycle progression in the S-phase, similar to well-known chemotherapeutics like cisplatin, indicating its utility as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key characteristics:

Compound NameMolecular FormulaKey Features
N-[4-(3-Methylphenoxy)phenyl]sulfonamideC18H19NO3SContains a sulfonamide group; different aromatic substituent
2-Fluoro-N-[(4-methylphenyl)sulfonyl]phenylalanineC18H18FNO4SFluoro substituent; potential for differing reactivity
N-[(4-methoxyphenyl)sulfonyl]glycineC10H13NO4SFeatures a methoxy group; different amino acid backbone

This comparative analysis highlights the distinct architecture of this compound, which may confer unique reactivity profiles and biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:

  • Antiproliferative Activity : A study on substituted N-phenyl ureidobenzenesulfonate derivatives found that certain compounds exhibited significant antiproliferative activity at micromolar levels against various cancer cell lines, indicating a promising avenue for further exploration of sulfonamide derivatives in cancer therapy .
  • Structure-Activity Relationship (SAR) : Research on phenolic compounds has elucidated how specific substitutions on the aromatic rings can dramatically influence biological activity, guiding the design of more effective therapeutic agents .

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